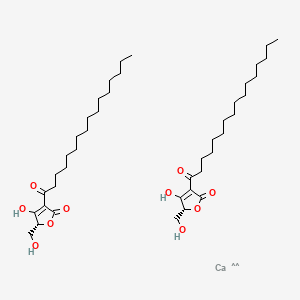
RK-682 (calcium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RK-682 (calcium salt) is a bioactive compound originally isolated from the fermentation of the bacterium Streptomyces sp. 88-682. It is known for its inhibitory effects on protein tyrosine phosphatases, which play a crucial role in the regulation of cellular signaling events that control cell growth, proliferation, differentiation, survival, apoptosis, adhesion, and motility . The calcium salt form of RK-682 is less soluble compared to its free acid form .
Preparation Methods
Synthetic Routes and Reaction Conditions: RK-682 can be synthesized through the fermentation of Streptomyces sp. 88-682. The compound is then isolated and purified using various chromatographic techniques. The calcium salt form is typically obtained during silica gel column chromatography .
Industrial Production Methods: Industrial production of RK-682 involves large-scale fermentation of Streptomyces sp. 88-682, followed by extraction and purification processes. The calcium salt form is produced by treating the free acid form with calcium ions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: RK-682 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in RK-682 can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form hydroxyl compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RK-682 can yield carbonyl compounds, while reduction can yield hydroxyl compounds .
Scientific Research Applications
RK-682 (calcium salt) has several scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of protein tyrosine phosphatases and other enzymes.
Biology: It is used to investigate cellular signaling pathways and the regulation of cell cycle progression.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
RK-682 exerts its effects by inhibiting protein tyrosine phosphatases, which are enzymes that remove phosphate groups from tyrosine residues in proteins. This inhibition leads to the accumulation of phosphorylated tyrosine residues, which can alter cellular signaling pathways and affect cell growth, proliferation, and survival . RK-682 also inhibits heparanase, an enzyme involved in the degradation of heparan sulfate, thereby preventing tumor cell invasion and angiogenesis .
Comparison with Similar Compounds
CI-010: Another inhibitor of protein tyrosine phosphatases with similar biological activities.
TAN 1364B:
Uniqueness: RK-682 (calcium salt) is unique due to its specific inhibitory effects on protein tyrosine phosphatases and heparanase. Its ability to arrest cell cycle progression at the G1/S transition and inhibit tumor cell invasion and angiogenesis makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C42H72CaO10 |
|---|---|
Molecular Weight |
777.1 g/mol |
InChI |
InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/t2*18-;/m11./s1 |
InChI Key |
GSMKLXXXOAXSSB-ZMFXSWHNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.[Ca] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


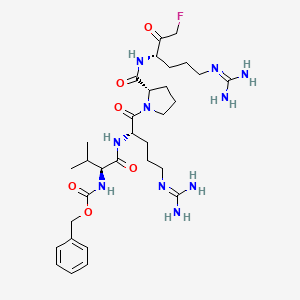
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

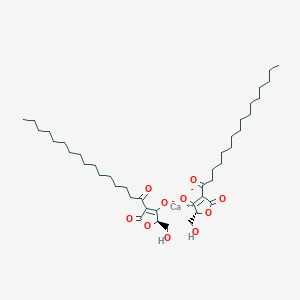
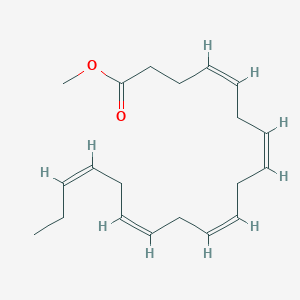

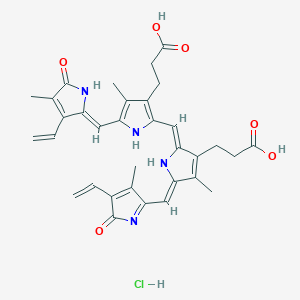
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)
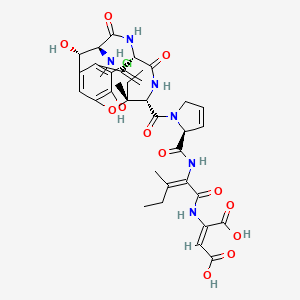

![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)
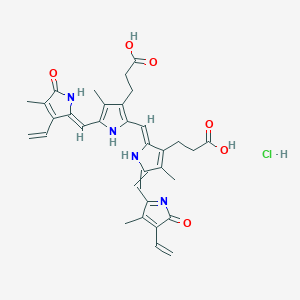
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764656.png)
